(4'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile
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Overview
Description
(4’-Formyl[1,1’-biphenyl]-4-yl)acetonitrile is an organic compound that features a biphenyl structure with a formyl group and an acetonitrile group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Formyl[1,1’-biphenyl]-4-yl)acetonitrile typically involves the formylation of biphenyl derivatives followed by the introduction of the acetonitrile group. One common method is the Vilsmeier-Haack reaction, where a formyl group is introduced to the biphenyl structure using a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The acetonitrile group can then be introduced through a nucleophilic substitution reaction using a suitable nitrile source.
Industrial Production Methods
Industrial production of (4’-Formyl[1,1’-biphenyl]-4-yl)acetonitrile may involve large-scale formylation and nitrile introduction processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4’-Formyl[1,1’-biphenyl]-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetonitrile group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Biphenyl-4-carboxylic acid derivatives
Reduction: Biphenyl-4-hydroxymethyl derivatives
Substitution: Biphenyl derivatives with substituted nitrile groups
Scientific Research Applications
(4’-Formyl[1,1’-biphenyl]-4-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of (4’-Formyl[1,1’-biphenyl]-4-yl)acetonitrile depends on its specific application. In chemical reactions, the formyl and acetonitrile groups can act as reactive sites for various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
4’-Formyl[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetonitrile group.
4-Formyl[1,1’-biphenyl]-2-carboxylic acid: Similar structure but with the formyl group in a different position.
1,1,2,2-Tetrakis(4-formyl[1,1’-biphenyl])ethane: A more complex derivative with multiple formyl groups.
Properties
Molecular Formula |
C15H11NO |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-[4-(4-formylphenyl)phenyl]acetonitrile |
InChI |
InChI=1S/C15H11NO/c16-10-9-12-1-5-14(6-2-12)15-7-3-13(11-17)4-8-15/h1-8,11H,9H2 |
InChI Key |
NAOLCWSLKXXAPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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